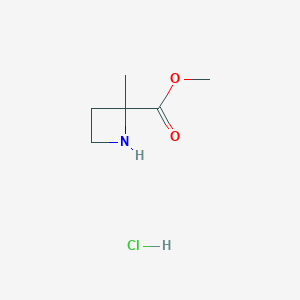

Methyl 2-methylazetidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-methylazetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRDVTDOFOMXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 2-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure consistency and high yield. The use of automated systems for temperature and pH control is common to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The products depend on the nucleophile used, such as amides or thiols.

Scientific Research Applications

Methyl 2-methylazetidine-2-carboxylate hydrochloride is used in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives and Analogues

Key Observations:

Ring Strain and Reactivity : Azetidine’s four-membered ring confers higher strain and reactivity compared to five- or six-membered analogues. This strain may enhance its utility in drug design by improving metabolic resistance .

Heteroatom Influence :

- Thiazolidine derivatives (e.g., CAS 50703-06-5) incorporate sulfur, which can enhance electronic properties and ligand-receptor interactions in medicinal chemistry .

- Morpholine derivatives (e.g., CAS 1352709-55-7) feature oxygen, increasing hydrophilicity and hydrogen-bonding capacity .

Aromatic vs. Saturated Systems : Pyridine-based compounds (e.g., CAS 176977-85-8) exhibit aromaticity, offering stability but reduced conformational flexibility compared to saturated azetidines .

Physicochemical and Pharmacological Properties

Table 2: Inferred Properties Based on Structural Analogues

Key Findings:

- Azetidine vs. Pyrrolidine : The smaller ring size of azetidine derivatives may improve blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics .

- Thiazolidine Applications : Sulfur-containing analogues (e.g., CAS 50703-06-5) are frequently explored for antimicrobial activity, leveraging sulfur’s electron-rich nature for target binding .

- Morpholine Derivatives : Oxygen in morpholine rings enhances solubility, favoring use in aqueous formulations or as pharmacokinetic modifiers .

Biological Activity

Methyl 2-methylazetidine-2-carboxylate hydrochloride is an intriguing compound in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₁NO₂·ClH

- Molecular Weight : Approximately 165.62 g/mol

- Structure : The compound features a methyl group attached to the azetidine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes by binding to their active sites, thereby altering their activity. This interaction can lead to various downstream effects depending on the specific target enzyme involved.

- Receptor Modulation : Similar to enzyme interactions, the compound can bind to receptors, modulating their function and contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further pharmacological studies targeting infections.

- Anticancer Properties : The compound is under investigation for its potential use in cancer therapies, particularly due to its ability to inhibit specific cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against various pathogens | |

| Anticancer | Inhibition of tumor growth pathways | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed that the compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with specific signaling pathways crucial for cell survival and proliferation.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Results : The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types.

Comparison with Similar Compounds

This compound shares structural similarities with other azetidine derivatives, which may influence its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Non-protein amino acid | Toxic and teratogenic |

| N-Methylazetidine | Methyl group on nitrogen | Varies |

| Methyl (2s)-2-methylazetidine | Hydrochloride salt form | Potentially similar activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.